molecular formula C21H17ClN4O2 B11684840 2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one

2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11684840
M. Wt: 392.8 g/mol
InChI Key: REUYQVQOFNTMJO-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a furan ring, and a chloroaniline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidine core. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Attachment of the Chloroaniline Moiety: This step involves the nucleophilic substitution of a chloroaniline derivative onto the pyrido[1,2-a]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the imine and furan moieties, leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and targets.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrido[1,2-a]pyrimidine derivatives.

    Industrial Applications: The compound may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    4-(4-Chloroanilino)-1,5-Dihydro-2H-Pyrrol-2-One: This compound shares the chloroaniline moiety but has a different core structure.

    Diethyl 2-((4-Chloroanilino)Methylene)Malonate: This compound also contains a chloroaniline moiety but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-(4-chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C21H17ClN4O2/c1-14-4-2-10-26-20(14)25-19(24-16-8-6-15(22)7-9-16)18(21(26)27)13-23-12-17-5-3-11-28-17/h2-11,13,24H,12H2,1H3

InChI Key

REUYQVQOFNTMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CO3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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